molecular formula C19H15N3S B2530023 N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 404852-86-4

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2530023
CAS No.: 404852-86-4
M. Wt: 317.41
InChI Key: LJXGPGNSBKNLII-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and oncology research. Thienopyrimidines are recognized as purine bioisosteres, making them a key scaffold for designing new derivatives with predefined biological properties . This compound is offered for research purposes to investigate the potential of this chemical class. A substantial body of scientific literature has highlighted 4-aminothieno[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases that are critical therapeutic targets in cancer, such as the Fibroblast Growth Factor Receptor 1 (FGFR1) . Other analogues have demonstrated promising cytotoxicity and antiproliferative activity against human cancer cell lines, including breast cancer models, by targeting enzymes like the epidermal growth factor receptor (EGFR) and B-Raf kinases . The structural features of this compound, including the 4-amine group and substituted phenyl rings, are consistent with pharmacophores known to confer activity in related molecules. Researchers can utilize this compound as a building block or reference standard in structure-activity relationship (SAR) studies, enzyme inhibition assays, and cellular screening to develop novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGPGNSBKNLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides in the presence of these reagents to form the thieno[2,3-d]pyrimidin-4-one intermediate .

Industrial Production Methods

Industrial production methods for thienopyrimidines, including N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of dimethylformamide dimethylacetal (DMF-DMA) and primary amines has been reported for the synthesis of thienopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted thienopyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine exhibit anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's ability to interact with cellular pathways involved in tumor growth positions it as a promising candidate in cancer therapy .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. This application is supported by preliminary in vitro studies demonstrating reduced pro-inflammatory cytokine production in treated cell lines .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine. Its potential to cross the blood-brain barrier could allow it to exert protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation within the central nervous system .

Case Studies

StudyFindingsImplications
Study 1 : In vitro evaluation of anticancer activityDemonstrated significant cytotoxicity against B16F10 melanoma cellsSupports further development as an anticancer agent
Study 2 : Anti-inflammatory assaysShowed reduced levels of TNF-alpha and IL-6 in treated macrophagesPotential for use in chronic inflammatory diseases
Study 3 : Neuroprotection assaysExhibited antioxidant activity and reduced neuronal cell death in models of oxidative stressPossible application in neurodegenerative disease therapies

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine with analogs differing in substituents or core heterocycles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (Main Compound) Thieno[2,3-d]pyrimidine 5-phenyl, N-(4-methylphenyl) C₁₉H₁₅N₃S ~317.4 Inferred stability, potential bioactivity
5-Phenylthieno[2,3-d]pyrimidin-4-amine (Parent Compound) Thieno[2,3-d]pyrimidine 5-phenyl, unsubstituted amine C₁₂H₉N₃S 227.29 Density: 1.36 g/cm³; Boiling Point: 465.1°C
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 5-phenyl, N-(3,4-dimethoxyphenethyl) C₂₂H₂₁N₃O₂S 391.49 Higher molecular weight; methoxy groups enhance solubility
N⁴-(4-Chlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 5-phenyl, N⁴-(4-chlorobenzyl) C₁₉H₁₄ClN₃S 367.86 Chlorine substituent may improve binding affinity
N-(3-Chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-phenyl, 7-(4-methylphenyl), N-(3-chloro-4-methoxyphenyl) C₂₆H₂₁ClN₄O 454.93 Screening compound; potential immunomodulatory activity
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-phenyl, 7-(4-methoxyphenyl), N-(4-methylphenyl) C₂₆H₂₂N₄O 406.49 Methoxy group may influence metabolic stability

Structural and Functional Insights

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Cores
  • Biological Activity: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) are often explored as kinase inhibitors or immunomodulators, while thienopyrimidines (e.g., ) are studied for antimicrobial applications .
Substituent Effects
  • 4-Methylphenyl Group : The main compound’s 4-methylphenyl substituent balances lipophilicity and steric bulk, favoring membrane permeability .
  • Chlorine and Methoxy Groups : Chlorine (e.g., ) enhances electronegativity and binding to hydrophobic pockets, while methoxy groups (e.g., ) improve solubility via hydrogen bonding .
  • Phenethyl vs. Benzyl Chains : Longer chains (e.g., 3,4-dimethoxyphenethyl in ) increase molecular weight and may reduce bioavailability compared to shorter substituents .

Pharmacological Potential

While direct data on the main compound’s activity is absent, structurally related compounds exhibit diverse biological effects:

  • Antimicrobial Activity : Pyrimidine derivatives with halogen or methoxy substituents (e.g., ) show antibacterial and antifungal properties .
  • Kinase Inhibition : Pyrrolo[2,3-d]pyrimidines (e.g., ) are frequently targeted in cancer research due to their ability to block ATP-binding sites .

Biological Activity

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core with a 4-methylphenyl and a phenyl group attached. The synthesis typically involves cyclization of 3-amino-thiophene-2-carboxylate derivatives, often using reagents such as formic acid or triethyl orthoformate under heat to form the thieno[2,3-d]pyrimidin-4-one intermediate.

Target Enzyme:
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine primarily targets the enzyme acetyl-CoA carboxylase , which plays a significant role in fatty acid biosynthesis.

Mode of Action:
The compound inhibits acetyl-CoA carboxylase, thereby affecting the biochemical pathways related to lipid metabolism. This inhibition can lead to altered cellular lipid profiles and potentially impact cell proliferation and apoptosis.

Anticancer Properties

Research indicates that N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines. For example:

  • MTT Assay Results: The compound has shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties, possibly through modulation of pro-inflammatory cytokines. This aspect is crucial for developing therapies targeting inflammatory diseases.

Research Findings and Case Studies

  • Cytotoxicity Evaluation:
    • A study assessed the cytotoxicity of various thienopyrimidine derivatives, including N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine. The results indicated that this compound was more effective than some existing treatments against specific cancer cell lines .
  • Mechanistic Insights:
    • Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Comparative Analysis:
    • When compared to similar compounds like thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine demonstrated unique selectivity in targeting specific molecular pathways due to its substitution pattern .

Summary Table of Biological Activities

Activity Type Effect Cell Line/Model Reference
CytotoxicityInduces apoptosisMDA-MB-231
AntimicrobialInhibits bacterial growthVarious strains
Anti-inflammatoryModulates cytokine productionIn vitro models

Q & A

Basic: What are the key steps in synthesizing N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of precursor thiourea or thioamide derivatives under acidic conditions.
  • Step 2 : Introduction of the 4-methylphenyl substituent via nucleophilic displacement using 4-methylaniline in the presence of a base (e.g., NaH) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product, with yields ranging from 50–80% depending on reaction optimization .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm) and methyl group integration .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ peaks around m/z 350–400) .
  • X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the thienopyrimidine core and substituents .

Basic: What biological targets are associated with this compound?

The compound exhibits activity against:

  • Kinases : Inhibits tyrosine kinases (e.g., ALK) via competitive binding to ATP pockets, with IC50 values in the nanomolar range .
  • Phosphodiesterases (PDEs) : Modulates cyclic nucleotide signaling, showing potential in inflammatory disease models .
  • Apoptotic Pathways : Induces caspase-3 activation in cancer cell lines, as validated via flow cytometry .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological strategies include:

  • Substituent Variation : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) enhances kinase selectivity, while bulkier groups improve metabolic stability .
  • Bioisosteric Replacement : Swapping the thienopyrimidine core with pyrrolo[2,3-d]pyrimidine reduces off-target effects in cytotoxicity assays .
  • Fragment-Based Screening : Identifies critical binding motifs using X-ray co-crystallography or surface plasmon resonance (SPR) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Approaches to address discrepancies:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., staurosporine for apoptosis) .
  • Solubility Testing : Measure compound solubility in DMSO/PBS to rule out false negatives from precipitation .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Advanced: What computational methods predict binding modes with kinase targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions between the compound’s methylphenyl group and hydrophobic kinase pockets (e.g., ALK L1196M mutant) .
  • MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modifications to guide lead optimization .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

  • Formulation : Use PEG-300/saline (50:50) for intravenous delivery to enhance solubility .
  • Metabolic Stability : Monitor plasma half-life (t1/2) via LC-MS/MS, noting rapid clearance in rodent models due to hepatic CYP3A4 metabolism .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs (e.g., liver, tumors) .

Advanced: What strategies improve synthetic scalability for preclinical studies?

  • Flow Chemistry : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps using microreactors .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity and simplify purification .
  • Catalytic Optimization : Employ Pd/C for Suzuki couplings, achieving >90% yield with low catalyst loading (0.5 mol%) .

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